(Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide
CAS No.: 1375270-88-4
Cat. No.: VC4366620
Molecular Formula: C18H13N3O3
Molecular Weight: 319.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375270-88-4 |
|---|---|
| Molecular Formula | C18H13N3O3 |
| Molecular Weight | 319.32 |
| IUPAC Name | (Z)-2-cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C18H13N3O3/c1-23-16-7-6-15(14-5-2-8-20-17(14)16)21-18(22)12(11-19)10-13-4-3-9-24-13/h2-10H,1H3,(H,21,22)/b12-10- |
| Standard InChI Key | GABXBZHGDJAPSI-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)NC(=O)C(=CC3=CC=CO3)C#N)C=CC=N2 |
Introduction
(Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide is a complex organic compound that combines several pharmacologically relevant moieties, including a quinoline ring, a furan ring, and a cyano group. This compound, with the CAS number 1375270-88-4, is of interest due to its potential biological activities, which can be attributed to the presence of these diverse functional groups.
Synthesis
The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide typically involves multi-step chemical reactions. These steps may include the formation of the quinoline and furan moieties, followed by their incorporation into the prop-2-enamide backbone. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
Biological Activities
While specific biological activity data for (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide is limited, compounds with similar structures, such as quinoline derivatives, have shown diverse biological activities, including anticancer, antiviral, and antibacterial properties. The presence of a cyano group and a furan ring may contribute to its potential pharmacological effects.
Characterization Techniques
Characterization of (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide involves various analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure by analyzing the hydrogen and carbon environments.
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Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): Helps identify functional groups based on their vibrational frequencies.
Potential Applications
Given its structural complexity and the presence of pharmacologically active moieties, (Z)-2-Cyano-3-(furan-2-yl)-N-(8-methoxyquinolin-5-yl)prop-2-enamide may have potential applications in the pharmaceutical industry, particularly in the development of new drugs targeting various diseases.
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